Cas no 1807023-98-8 (Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate)

Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate
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- インチ: 1S/C10H5BrF3NO2/c1-17-9(16)7-5(4-15)2-3-6(8(7)11)10(12,13)14/h2-3H,1H3
- InChIKey: ATBKQSJRAPVZIU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)OC)=C(C#N)C=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 349
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 50.1
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015009394-1g |
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate |
1807023-98-8 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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8. Back matter
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. Book reviews
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoateに関する追加情報
Introduction to Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate (CAS No. 1807023-98-8)
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate, with the chemical formula C9H3BrCF3N2O2, is a significant compound in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 1807023-98-8, has garnered attention due to its unique structural features and potential applications in synthetic chemistry. The presence of multiple functional groups, including a bromine atom, a cyano group, and a trifluoromethyl group, makes it a versatile intermediate for various chemical transformations.
The molecular structure of Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate consists of a benzoate backbone substituted with these distinct groups. The bromine atom at the 2-position provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in the synthesis of complex organic molecules. The cyano group at the 6-position introduces a polar moiety that can influence the electronic properties of the molecule, making it useful in the design of bioactive compounds. Additionally, the trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability, which are crucial factors in drug development.
In recent years, Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate has been explored in various research studies due to its potential utility in medicinal chemistry. One notable application is its use as a precursor in the synthesis of novel heterocyclic compounds. Heterocycles are an essential class of molecules in pharmaceuticals, often serving as key structural elements in bioactive agents. The compound's ability to undergo facile functionalization makes it a valuable building block for constructing more complex scaffolds.
Recent advancements in computational chemistry have also highlighted the significance of Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate in drug discovery. Molecular modeling studies have demonstrated that derivatives of this compound can interact with biological targets with high affinity. For instance, modifications at the bromine and cyano positions have been shown to enhance binding interactions with enzymes and receptors involved in therapeutic pathways. These findings underscore the compound's potential as a lead compound for developing new drugs.
The agrochemical sector has also shown interest in Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate due to its structural features that are commonly found in effective pesticides and herbicides. The trifluoromethyl group, in particular, is known to improve the bioactivity and environmental stability of agrochemicals. Researchers have been investigating its role in synthesizing next-generation crop protection agents that offer improved efficacy while minimizing environmental impact.
Synthetic methodologies involving Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate have seen significant developments, particularly in green chemistry approaches. The demand for sustainable synthetic routes has led to the exploration of catalytic processes that minimize waste and energy consumption. For example, transition metal-catalyzed reactions have been optimized for the functionalization of this compound, enabling efficient production under mild conditions.
The versatility of Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate extends to material science applications as well. Its unique electronic properties make it suitable for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The introduction of fluorinated groups into organic materials can significantly alter their optoelectronic characteristics, leading to improved performance in these devices.
In conclusion, Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoate is a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features and reactivity make it an invaluable intermediate for pharmaceutical synthesis, agrochemical development, and advanced materials research. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, driving innovation in synthetic chemistry and related fields.
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